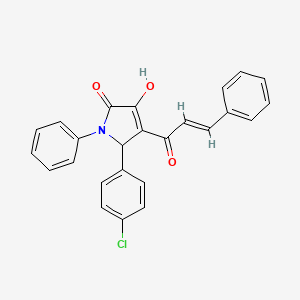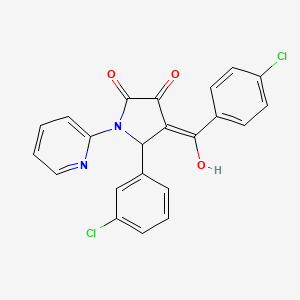![molecular formula C22H15ClN2OS B5907809 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5907809.png)
3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one, also known as chalcone derivative, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities.
作用機序
The mechanism of action of 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways and enzymes involved in the disease pathogenesis. For example, the compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects against oxidative stress.
Biochemical and Physiological Effects
3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. The compound has also been shown to improve glucose tolerance and insulin sensitivity in diabetic rats. Additionally, it has been reported to protect against neurotoxicity induced by oxidative stress and beta-amyloid protein in vitro and in vivo.
実験室実験の利点と制限
One of the major advantages of using 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one in lab experiments is its high solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). This makes it easy to prepare stock solutions and dilutions for various assays. However, the compound has low water solubility, which may limit its use in aqueous-based assays. Additionally, the compound has a short half-life and may require frequent dosing in in vivo studies.
将来の方向性
There are several future directions for the research on 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one. One of the areas of interest is the development of novel analogs with improved efficacy and selectivity. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, the compound's mechanism of action needs to be further elucidated to understand its full therapeutic potential. Finally, clinical trials are needed to evaluate the safety and efficacy of the compound in humans.
Conclusion
In conclusion, 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one is a 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one derivative that has shown promising biological activities in preclinical studies. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on this compound has the potential to lead to the development of novel therapeutic agents for various diseases.
合成法
The synthesis of 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one involves the reaction of 4-chloroacetophenone, phenyl hydrazine, and 2-thiophene carboxaldehyde in the presence of a base catalyst such as potassium hydroxide. The reaction takes place under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is a yellow crystalline solid with a high yield.
科学的研究の応用
3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to possess anti-inflammatory, antioxidant, antimicrobial, anticancer, antidiabetic, and neuroprotective activities. The compound has shown promising results in preclinical studies and is currently being investigated for clinical trials.
特性
IUPAC Name |
(E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2OS/c23-18-11-8-16(9-12-18)22-17(10-13-20(26)21-7-4-14-27-21)15-25(24-22)19-5-2-1-3-6-19/h1-15H/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANXYZWBGOSSRG-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=CC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C/C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole](/img/structure/B5907736.png)
![1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine](/img/structure/B5907753.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-methyl-2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5907757.png)

![2-methoxyethyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907770.png)

![4-oxo-4-({2-[(trifluoromethyl)thio]phenyl}amino)-2-butenoic acid](/img/structure/B5907778.png)
![N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B5907781.png)
![2-(3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5907786.png)
![N-(2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5907791.png)
![4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime](/img/structure/B5907794.png)

![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5907830.png)